5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carboxamide group, making it a valuable building block for the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of diverse heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and functional materials
Mechanism of Action
The mechanism of action of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazoles such as 3-amino-1H-pyrazole-4-carboxamide and 5-amino-1-methyl-1H-pyrazole-4-carboxamide .
Uniqueness
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-3-cyclohexyl-1-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(12)8(11(13)16)9(14-15)7-5-3-2-4-6-7/h7H,2-6,12H2,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUXBEAMCJRXST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCCC2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205499 | |
Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-06-3 | |
Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553672-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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